ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a Z-configured 4-methoxyphenyl substituent at position 5, a thioxo group at position 2, and an ethyl propanoate moiety at position 2. Thiazolidinones are well-studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural confirmation of such compounds typically relies on X-ray crystallography and spectroscopic methods, often using software like SHELXL for refinement .
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUALKCAJQCGLX-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis.
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It has been found to have a greater inhibitory effect and potency than kojic acid, a widely-known tyrosinase inhibitor. The compound’s binding affinity to the tyrosinase catalytic site was also found to be greater than that of kojic acid.
Biochemical Pathways
By inhibiting tyrosinase, the compound affects the melanogenesis pathway. This pathway is responsible for the production and distribution of melanin to skin, hair follicles, and eyes. By inhibiting the rate-limiting step in this pathway, the compound can effectively reduce melanin production.
Result of Action
The inhibition of tyrosinase by the compound leads to a reduction in melanin production. This can result in a skin-whitening effect, as melanin is responsible for the pigmentation of the skin. The compound has been shown to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells.
Biological Activity
Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 394.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The thiazolidinone ring structure is known to exhibit inhibitory effects on certain enzymes, potentially modulating metabolic pathways critical for disease progression.
Antioxidant Activity
Research indicates that compounds similar to this compound possess significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit antimicrobial activity against a range of pathogens. This compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or disruption of metabolic processes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions by modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Decreases cytokine production |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazolidinone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Arylidene Group
The arylidene group at position 5 is critical for biological activity. Key analogues include:
Key Insights :
- Heterocyclic Substituents (e.g., Thiophene) : Thiophene-containing analogues exhibit stronger antimicrobial activity due to improved membrane penetration .
- Extended Conjugation (e.g., Pyrido-pyrimidinone): Bulkier substituents like pyrido-pyrimidinone increase steric hindrance but enable targeted enzyme inhibition .
Variations in the Position 3 Substituent
The propanoate/amide chain at position 3 modulates solubility and target interactions:
Key Insights :
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound offers balanced lipophilicity for cell permeability, whereas the carboxylic acid analogue () is more polar but less bioavailable .
- Amide Derivatives : Propanamide derivatives with heterocycles (e.g., thiadiazole) show superior cytotoxicity, likely due to hydrogen-bonding interactions with enzymes .
Stereochemical Considerations
The Z-configuration of the arylidene group is critical for activity. highlights that Z-isomers of rhodanine derivatives exhibit stronger binding to target proteins compared to E-isomers due to optimal spatial alignment. For example, the E-isomer of 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid () shows reduced COX-2 inhibition (IC50 = 75 µM) compared to the Z-analogue .
Structural Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate?
- Methodology : Multi-step synthesis typically involves condensation of a 4-methoxyphenyl-substituted aldehyde with a thiazolidinone precursor. Key steps include:
- Knoevenagel condensation : To form the (Z)-configured exocyclic double bond (critical for stereoselectivity) .
- Solvent selection : Ethanol or DMF under reflux (60–80°C) improves yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >90% purity .
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde activation | 4-Methoxybenzaldehyde, KOH/EtOH, 70°C | 85 | 92 |
| Thiazolidinone coupling | Thiosemicarbazide, chloroacetic acid, NaOAc | 78 | 89 |
| Final esterification | Ethyl propiolate, DCC/DMAP, RT | 65 | 95 |
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies using HPLC or LC-MS:
- pH stability : Stable at pH 6–8 (aqueous buffer, 25°C); hydrolyzes in strongly basic (pH >10) or acidic (pH <4) conditions, forming propanoic acid derivatives .
- Thermal stability : Decomposes above 150°C (TGA data); store at –20°C in inert atmosphere (N₂) for long-term stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
- Methodology : Comparative SAR studies using analogs (e.g., 4-ethoxy, 3-chloro derivatives):
- Antimicrobial activity : 4-Methoxy substitution enhances Gram-positive bacterial inhibition (MIC 8 µg/mL vs. 32 µg/mL for 4-ethoxy) due to improved membrane penetration .
- Anti-inflammatory activity : 3-Chloro analogs show higher COX-2 inhibition (IC₅₀ = 0.45 µM) compared to parent compound (IC₅₀ = 1.2 µM) .
- Table 2 : Biological Activity of Key Derivatives
| Substituent | Target (IC₅₀/MIC) | Mechanism |
|---|---|---|
| 4-Methoxy | COX-2 (1.2 µM) | Competitive binding to catalytic site |
| 3-Chloro | E. coli (8 µg/mL) | Disruption of cell wall synthesis |
| 4-Ethoxy | MMP-9 (0.87 µM) | Chelation of Zn²⁺ in active site |
Q. What computational methods validate the compound’s interaction with enzymatic targets (e.g., COX-2, MMP-9)?
- Methodology :
- Docking studies (AutoDock Vina) : Predict binding affinity to COX-2 (ΔG = –9.2 kcal/mol) with key interactions:
- Hydrogen bonding between sulfanylidene group and Tyr355.
- π-π stacking between 4-methoxyphenyl and Phe518 .
- MD simulations (GROMACS) : Confirm stable binding over 100 ns; RMSD <2.0 Å for ligand-enzyme complex .
Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. efficacy)?
- Methodology :
- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, MCF-7) to establish therapeutic windows (e.g., IC₅₀ = 12 µM in cancer cells vs. IC₅₀ = 45 µM in HEK293) .
- Metabolite analysis (LC-MS/MS) : Identify degradation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
